molecular formula C10H9N3O B1486510 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152546-66-1

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1486510
M. Wt: 187.2 g/mol
InChI Key: FOQBVMJHHJXDNC-UHFFFAOYSA-N
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Description

“1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are formed by the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study discussed the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” is likely to be similar to other pyrazolo[3,4-b]pyridine derivatives . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving “1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” are likely to be similar to those of other pyrazolo[3,4-b]pyridine derivatives . For instance, one study reported the synthesis of these derivatives and their activities to inhibit TRKA .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity of Chitosan Schiff Bases 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized and reacted with chitosan to form Schiff bases, exhibiting antimicrobial activity against various bacteria and fungi. The cytotoxicity of the chitosan derivatives was evaluated, indicating the absence of cytotoxic activity (Hamed et al., 2020).

  • Reactions with Cyclohexylamine The compound reacts differently with cyclohexylamine depending on the substituent, forming distinct products with specific molecular interactions and electronic properties, as indicated by X-ray crystallography and electronic polarization analyses (Orrego Hernandez et al., 2015).

  • Synthesis and Spectroscopic Characterization Pyrimidine derivatives, including 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and characterized using various spectroscopic techniques, highlighting their utility in medicinal and other applications (Rathod & Solanki, 2018).

Ligand Binding and Coordination

  • Metal Complexes with Varying Coordination Modes The title ligand forms complexes with different metals, exhibiting varied coordination modes and geometries, as confirmed by X-ray crystallography and other characterizations. This study demonstrates the ligand's versatility in forming complexes with different metals (Das et al., 2010).

  • Cd(II) Complexes with Pyrazole-Based Ligands The synthesis, structural, and spectroscopic characterization of Cd(II) complexes with pyrazole-based ligands, displaying keto oxygen bridged structures and stabilised by supramolecular interactions, are presented, highlighting the ligands' coordination capabilities (Das et al., 2015).

  • Mn(II) Cluster with Antiferromagnetic Interaction A pentanuclear Mn(II) homoleptic cluster complex with antiferromagnetic coupling was synthesized using a pyrazole-based ditopic ligand, demonstrating intricate metal-ligand interactions and magnetic properties (Konar et al., 2013).

Future Directions

The future directions for “1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its potential applications . For instance, one study suggested that a similar compound has potential for further exploration due to its acceptable activity and good plasma stability .

properties

IUPAC Name

1-methyl-3-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-2-4-11-5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBVMJHHJXDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
The serine hydrolase monoacylglycerol lipase (MGLL) converts the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG) and other monoacylglycerols into fatty …
Number of citations: 109 pubs.acs.org

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